2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with various functional groups
Preparation Methods
The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This step involves the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Chlorobenzoylation: The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 2,3-dimethylaniline.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the indolizine core.
Scientific Research Applications
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, with research focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: Researchers use this compound to study its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: It may be explored for use in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
When compared to other similar compounds, 2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Similar compounds include:
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents, such as 2-amino-3-(4-methylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide.
Benzoyl-Substituted Indolizines: Compounds with various benzoyl groups attached to the indolizine core, such as 2-amino-3-(4-fluorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
2-amino-3-(4-chlorobenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-14-6-5-7-18(15(14)2)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)16-9-11-17(25)12-10-16/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCPRLFYWURMDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.